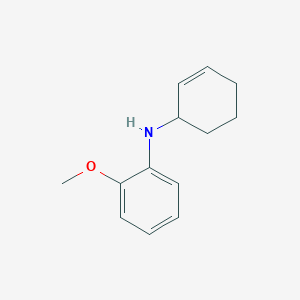

N-(cyclohex-2-en-1-yl)-2-methoxyaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(cyclohex-2-en-1-yl)-2-methoxyaniline is an aromatic amine featuring a 2-methoxy-substituted aniline core and a cyclohexenyl substituent. Its structural analogs vary in substituent types (e.g., saturated cyclohexyl, alkenyl chains, or imine groups) and substitution patterns on the aniline ring, which significantly influence physicochemical properties, reactivity, and bioactivity. This article compares these analogs based on synthesis, spectral data, and functional performance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-2-en-1-yl)-2-methoxyaniline typically involves the reaction of 3-bromocyclohexene with aniline in a 1:4 molar ratio . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The highest yield of the polymer derivative is obtained when nitric acid (HNO3) and ammonium persulfate ((NH4)2S2O8) are used as reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohex-2-en-1-yl)-2-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like arylsulfanyl chlorides in the presence of lithium perchlorate can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline derivatives.

Scientific Research Applications

N-(cyclohex-2-en-1-yl)-2-methoxyaniline is an organic compound with the molecular formula C13H17NO . It consists of a cyclohexene ring attached to the nitrogen of an aniline moiety, with a methoxy group at the ortho position.

Scientific Research Applications

Research suggests that compounds similar to this compound exhibit various biological activities. Studies focus on its interactions with biological molecules and other chemical entities.

Potential Applications

this compound has potential applications in various fields:

- Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

- Medicinal Chemistry: The compound may be explored for its potential biological activities and interactions with biological molecules.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(cyclohexenyl)-4-methoxyaniline | Aniline derivative | Substituted at the para position, differing reactivity |

| 4-(Cyclohexenyl)-2-methoxyaniline | Aniline derivative | Different substitution pattern affecting properties |

| N-(ethyl)-2-methoxyaniline | Aliphatic amine | Lacks cyclic structure, differing biological activity |

| 4-(Cyclopentadienyl)-aniline | Aromatic amine | Distinct cyclic structure, potential for unique reactivity |

Mechanism of Action

The mechanism of action of N-(cyclohex-2-en-1-yl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with biological macromolecules, potentially leading to the modulation of enzymatic activities and signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs include:

- N-Cyclohexyl-2-methoxyaniline : Saturated cyclohexyl group .

- N-(2-methylbut-3-en-1-yl)-2-methoxyaniline : Alkenyl chain substituent .

- N-(hexan-2-ylidene)-2-methoxyaniline : Imine-substituted derivative .

- N-(Cyclohex-2-en-1-yl)aniline : Lacks the methoxy group on the aniline ring .

Structural Implications :

- The cyclohexenyl group introduces unsaturation, enhancing reactivity in cycloaddition or hydrogenation reactions compared to saturated cyclohexyl analogs.

- Methoxy substitution at the 2-position on the aniline ring modulates electronic effects (e.g., resonance donation) and steric hindrance, influencing interactions in catalytic or biological systems.

Key Observations :

- Higher yields are achieved with saturated substituents (e.g., cyclohexyl) due to reduced steric complexity .

- Alkenyl and imine-substituted analogs require specialized catalysts (e.g., Ru) or generate isomer mixtures, complicating purification .

Spectral and Physicochemical Properties

Table 2. Spectral Data Comparison

Key Observations :

Biological Activity

N-(Cyclohex-2-en-1-yl)-2-methoxyaniline is an organic compound that has garnered attention due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and related research findings.

Chemical Structure and Properties

This compound features a cyclohexene ring with a methoxy group substituted at the ortho position of the aniline moiety. Its molecular formula is C13H17NO, with a molecular weight of approximately 203.28 g/mol. The presence of the methoxy group enhances solubility, which is crucial for its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor . The compound's mechanism may involve binding to specific enzymes or receptors, leading to alterations in their conformation or activity. This property positions it as a candidate for therapeutic applications, especially in cancer research and drug development.

Enzyme Inhibition

The compound has been shown to inhibit various enzymes implicated in disease pathways. For instance, studies suggest its potential role in inhibiting CDC42 GTPases, which are overexpressed in multiple tumor types and are critical for tumor growth and angiogenesis .

Biological Activities

This compound has been associated with several biological activities:

- Antimicrobial Properties : Some derivatives demonstrate effectiveness against various bacterial strains.

- Antioxidant Activity : The methoxy substitution is known to enhance antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Effective against specific bacterial strains; potential for developing antibiotics. |

| Antioxidant | Exhibits properties that reduce oxidative stress; implications for chronic diseases. |

| Enzyme Inhibition | Inhibits CDC42 GTPases; potential application in cancer therapy. |

Case Study: Enzyme Inhibition Mechanism

A recent study evaluated the binding affinity of this compound to CDC42 using microscale thermophoresis (MST). The results indicated that the compound binds effectively to the active site of CDC42, leading to a reduction in its activity, which is crucial for tumor growth and metastasis .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(Cyclohexenyl)-4-methoxyaniline | Para substitution on aniline | Increased reactivity due to different substitution pattern. |

| 4-(Cyclohexenyl)-2-methoxyaniline | Different substitution pattern | Varies in biological activity; potential applications differ. |

| N-(ethyl)-2-methoxyaniline | Lacks cyclic structure | Different biological activity due to absence of cyclic moiety. |

This comparative analysis highlights how the specific cyclohexene substitution pattern in this compound influences its chemical behavior and biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(cyclohex-2-en-1-yl)-2-methoxyaniline, and how can its purity be validated?

- Methodological Answer : Synthesis can be optimized via nucleophilic substitution or coupling reactions, leveraging protocols for structurally similar methoxyaniline derivatives. For example, phenoxazine derivatives are synthesized using nitrobenzamide intermediates under controlled conditions (Scheme 1, ). Characterization should include 1H- and 13C-NMR to confirm regioselectivity and purity, with yields compared to analogous compounds (e.g., 3Gc1: 72% yield, 2Gc2: 68% yield) . Mass spectrometry (HRMS) and elemental analysis further validate molecular integrity.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to limited toxicity data for this compound, adhere to protocols for structurally related aromatic amines (e.g., 2-methoxyaniline):

- Conduct reactions in a ventilated fume hood (BS/EN standards) to minimize inhalation risks .

- Use NIOSH-approved P95 respirators for dust/particulates and nitrile gloves resistant to aromatic amines .

- Implement emergency procedures for spills (e.g., absorb with inert material, avoid water jets) and skin/eye exposure (15-minute flushing with water) .

Q. How can solvent selection influence the reactivity of this compound in synthesis?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly affect reaction kinetics. Studies on 2-methoxyaniline mixtures with primary alcohols (propan-1-ol, 2-propen-1-ol) reveal negative excess molar volumes (VE) due to hydrogen bonding, suggesting protic solvents enhance stability . Pre-screen solvents using computational tools (e.g., COSMO-RS) to predict solubility and interactions.

Advanced Research Questions

Q. What experimental approaches can detect DNA adducts formed by this compound?

- Methodological Answer : The 2-methoxyaniline moiety may form N-(2′-deoxyguanosin-8-yl) adducts, analogous to o-anisidine ( ). Use LC-MS/MS with isotopic labeling to identify adducts in vitro. Incubate the compound with DNA (e.g., calf thymus) in the presence of metabolic activators (e.g., CYP450 enzymes), followed by enzymatic digestion and adduct quantification . Compare results to positive controls like 4-aminobiphenyl.

Q. How does the cyclohexene substituent impact the electrochemical properties of poly(2-methoxyaniline) derivatives?

- Methodological Answer : The cyclohexene group may sterically hinder polymer chain alignment, reducing conductivity. Synthesize poly(this compound) via oxidative polymerization (APS initiator, HCl dopant) and compare to poly(2-methoxyaniline). Use cyclic voltammetry to assess redox behavior and SEM/FTIR to evaluate morphology and doping efficiency ( ). Note: Copolymers with sulfonic acids show enhanced conductivity (0.1–1 S/cm) .

Q. What advanced oxidation processes (AOPs) are effective in degrading this compound in wastewater?

- Methodological Answer : For remediation, employ photo-Fenton processes (UV/H2O2/Fe2+) at pH 3–5, which degrade 2-methoxyaniline derivatives via hydroxyl radicals. Monitor degradation kinetics using HPLC-UV and TOC analysis. Compare to ozonation or UV/TiO2 systems, noting that solar-Fenton achieves >90% degradation of aniline derivatives within 120 minutes .

Q. Methodological Notes

- Characterization : Always cross-validate spectroscopic data (NMR, IR) with computational simulations (DFT for 1H-NMR chemical shifts).

- Toxicity Screening : Use Ames tests (S. typhimurium TA98/TA100) to assess mutagenicity, given structural similarities to carcinogenic aromatic amines .

- Environmental Impact : Perform LC50 assays (Daphnia magna) to evaluate aquatic toxicity, as 2-methoxyaniline derivatives exhibit moderate ecotoxicity (EC50 ≈ 10–50 mg/L) .

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

N-cyclohex-2-en-1-yl-2-methoxyaniline |

InChI |

InChI=1S/C13H17NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h3,5-7,9-11,14H,2,4,8H2,1H3 |

InChI Key |

SFBKYBWHOMLQJG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC2CCCC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.